Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate
CAS No.: 68291-45-2
Cat. No.: VC15888015
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68291-45-2 |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | benzyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H17NO4/c1-18(17(19)20-11-13-5-3-2-4-6-13)10-14-7-8-15-16(9-14)22-12-21-15/h2-9H,10-12H2,1H3 |
| Standard InChI Key | ZMIPDNWJKNBBPK-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC2=C(C=C1)OCO2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct components:
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A benzo[d] dioxol-5-ylmethyl group, which features a methylenedioxy bridge (OCH₂O) fused to a benzene ring.
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A methylcarbamate moiety (–N(CH₃)C(=O)O–), which introduces a polar, hydrolytically sensitive functional group.
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A benzyl ester (–OCC₆H₅), providing lipophilicity and steric bulk .
The IUPAC name, benzyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamate, reflects this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 68291-45-2 | |
| Molecular Formula | C₁₇H₁₇NO₄ | |
| Molar Mass | 299.32 g/mol | |
| Storage Conditions | 2–8°C | |
| SMILES Notation | CN(CC1=CC2=C(C=C1)OCO2)C(=O)OCC3=CC=CC=C3 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of benzyl (benzo[d] dioxol-5-ylmethyl)(methyl)carbamate involves multi-step reactions, often leveraging carbamate-forming reagents. A representative method includes:
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Condensation Reaction:
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Methylation:
Patents describe analogous strategies for benzo[d] dioxol derivatives, emphasizing the use of cyclopropane-carboxamides and deuterium-substituted intermediates to modulate bioactivity .
Optimization Challenges
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Steric Hindrance: The benzyl and benzodioxol groups complicate nucleophilic attacks, necessitating elevated temperatures or catalytic agents .
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Hydrolysis Risk: The carbamate linkage is prone to hydrolysis under acidic or basic conditions, requiring anhydrous synthesis environments .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Respiratory irritation | Use in well-ventilated areas | |
| Skin sensitization | Wear nitrile gloves | |
| Environmental toxicity | Avoid drainage disposal |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing deuterated SSRIs and anticancer agents, leveraging its benzodioxol and carbamate functionalities .
Biochemical Probes
Its stable isotopic variants (e.g., deuterated forms) are utilized in mass spectrometry to study drug metabolism and enzyme kinetics .
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